Cas no 2580223-45-4 (2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid)

2-{(tert-ブトキシ)カルボニルアミノ}-5-(プロパン-2-イルオキシ)安息香酸は、有機合成中間体として重要な化合物です。tert-ブトキシカルボニル(Boc)保護基を有するアミン基とイソプロポキシ基をベンゼン環に持つことが特徴で、医薬品や農薬の合成において高い有用性を示します。Boc基の導入によりアミン部位の選択的反応が可能となり、多段階合成における利便性が向上します。また、カルボン酸部位はエステル化やアミド結合形成などのさらなる修飾が容易です。高い純度と安定性を備えており、精密有機合成に適した信頼性の高い試薬です。

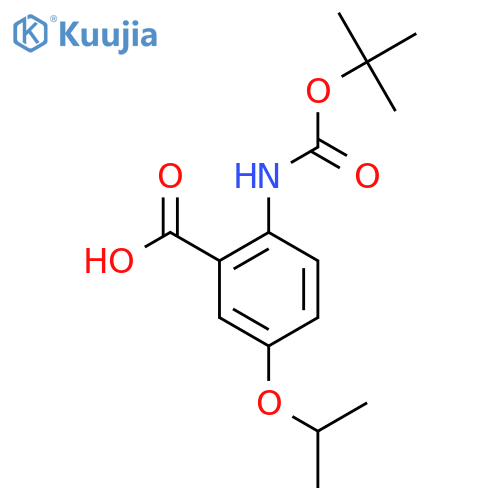

2580223-45-4 structure

商品名:2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid

2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2580223-45-4

- EN300-27723523

- 2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid

- 2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid

-

- インチ: 1S/C15H21NO5/c1-9(2)20-10-6-7-12(11(8-10)13(17)18)16-14(19)21-15(3,4)5/h6-9H,1-5H3,(H,16,19)(H,17,18)

- InChIKey: MBWGOHBQGKMAPF-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=CC=1C(=O)O)OC(C)C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 295.14197277g/mol

- どういたいしつりょう: 295.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723523-0.1g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 95.0% | 0.1g |

$829.0 | 2025-03-20 | |

| Enamine | EN300-27723523-2.5g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 95.0% | 2.5g |

$1848.0 | 2025-03-20 | |

| Enamine | EN300-27723523-10.0g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 95.0% | 10.0g |

$4052.0 | 2025-03-20 | |

| Enamine | EN300-27723523-0.5g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 95.0% | 0.5g |

$905.0 | 2025-03-20 | |

| Enamine | EN300-27723523-0.05g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 95.0% | 0.05g |

$792.0 | 2025-03-20 | |

| Enamine | EN300-27723523-0.25g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 95.0% | 0.25g |

$867.0 | 2025-03-20 | |

| Enamine | EN300-27723523-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 95.0% | 1.0g |

$943.0 | 2025-03-20 | |

| Enamine | EN300-27723523-1g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 1g |

$943.0 | 2023-09-10 | ||

| Enamine | EN300-27723523-10g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 10g |

$4052.0 | 2023-09-10 | ||

| Enamine | EN300-27723523-5.0g |

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |

2580223-45-4 | 95.0% | 5.0g |

$2732.0 | 2025-03-20 |

2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

2580223-45-4 (2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬